molecular formula C20H23N3O2 B2372277 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide CAS No. 1798511-13-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide

Cat. No.: B2372277
CAS No.: 1798511-13-3
M. Wt: 337.423
InChI Key: BDKYGPZOQPVIRW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially preventing the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available starting materialsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formations under controlled conditions . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide can be compared to other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

4-propan-2-yloxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(2)25-18-8-6-17(7-9-18)20(24)22-12-4-13-23-14-10-16-5-3-11-21-19(16)23/h3,5-11,14-15H,4,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYGPZOQPVIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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